4-(1-Oxopropan-2-yl)phenyl acetate
Description
4-(1-Oxopropan-2-yl)phenyl acetate is a synthetic organic compound characterized by a phenyl ring substituted with an acetoxy group at position 4 and a 1-oxopropan-2-yl group. The 1-oxopropan-2-yl moiety (a ketone-containing propan-2-yl chain) introduces both steric and electronic effects, influencing its reactivity and applications. This compound, referred to as 2-methoxy-4-(1-oxopropan-2-yl)phenyl acetate in one study, is synthesized via a one-pot metathesis-hydroformylation procedure using renewable 1-propenylbenzenes as precursors .
Properties
CAS No. |
174150-71-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[4-(1-oxopropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)10-3-5-11(6-4-10)14-9(2)13/h3-8H,1-2H3 |
InChI Key |
OWNQQWXXQWKXDM-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(1-Oxopropan-2-yl)phenyl acetate are best contextualized by comparing it to analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural Comparison with Selected Analogs
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The fluorophenyl substitution in ’s compound enhances inhibitory potency (KI = 95.4–116.2 nM) compared to unsubstituted phenyl analogs (KI = 140.8–202.6 nM) . In contrast, the methoxy group in this compound may reduce reactivity due to electron-donating effects, favoring stability in catalytic processes .
- Hydroxy substituents (e.g., in Compound 17 from ) correlate with antitumor activity, suggesting that polar groups enhance bioactivity in certain contexts .
Functional Group Contributions: The acetate group in this compound and 4-oxopentyl acetate improves solubility in organic solvents, making both compounds suitable for synthetic applications . Sulfonamide and quinazolinone moieties () confer enzyme inhibitory properties, whereas the ketone in the target compound primarily serves as a reactive site for further derivatization .
Stability: The 1-oxopropan-2-yl group’s ketone may render the compound prone to nucleophilic attack, contrasting with the more stable hydroxymethyl group in methyl 2-(4-(hydroxymethyl)phenyl)acetate .
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